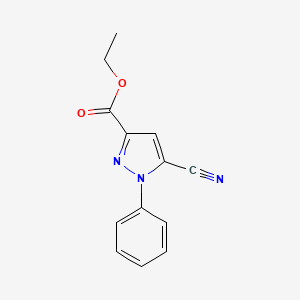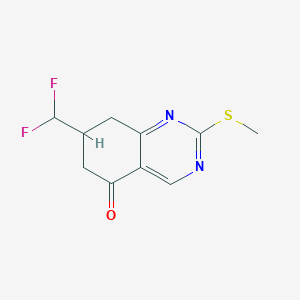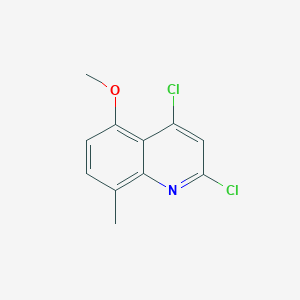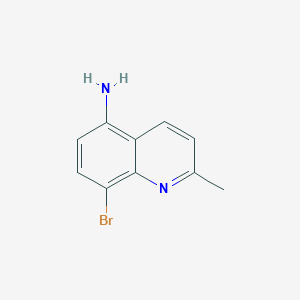
N-Benzyl-3-methyl-3H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-methyl-3H-purin-6-amine is an organic compound belonging to the purine family. It is characterized by a benzyl group attached to the nitrogen atom at position 9 of the purine ring, and a methyl group at position 3. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methyl-3H-purin-6-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-methylpurine under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with hydrogenated purine rings.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-3-methyl-3H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical reactions
Mécanisme D'action
The mechanism of action of N-Benzyl-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase, by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-benzyl-3H-purin-6-amine
- 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
- 6-Benzylaminopurine
Uniqueness
N-Benzyl-3-methyl-3H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
14671-24-0 |
|---|---|
Formule moléculaire |
C13H13N5 |
Poids moléculaire |
239.28 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C13H13N5/c1-18-9-17-12(11-13(18)16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16) |
Clé InChI |
OZISBDKBOYPZLI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=NCC2=CC=CC=C2)C3=C1N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)





![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)
